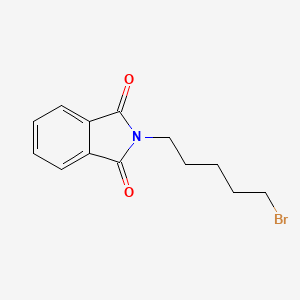

N-(5-Bromopentyl)phthalimide

説明

N-(5-Bromopentyl)phthalimide is an organic compound with the molecular formula C13H14BrNO2. It is a derivative of phthalimide, where the phthalimide core is substituted with a 5-bromopentyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

特性

IUPAC Name |

2-(5-bromopentyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c14-8-4-1-5-9-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVHAKICMNABGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90241824 | |

| Record name | N-(5-Bromopentyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954-81-4 | |

| Record name | N-(5-Bromopentyl)phthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000954814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 954-81-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(5-Bromopentyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-bromopentyl)-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromopentyl)phthalimide typically involves the reaction of phthalimide with 5-bromopentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the terminal position of the pentyl chain undergoes SN2 displacement with nucleophiles, enabling the formation of phthalimide-protected amines or thiols.

Key Reaction Pathways:

-

With Amines :

Substitution with primary or secondary amines (e.g., benzylamine) in polar aprotic solvents (DMF, 80°C, 12 h) yields N-alkylphthalimide derivatives .

Comparative Reaction Conditions:

| Nucleophile | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Thiourea | EtOH | Reflux | 10 | 85–92 |

| Benzylamine | DMF | 80°C | 12 | 78–85 |

Alkylation Reactions

N-(5-Bromopentyl)phthalimide acts as an alkylating agent in cross-coupling reactions:

-

Grignard Reagents : Reacts with organomagnesium halides to form elongated alkyl chains .

-

Pd-Catalyzed Coupling : Suzuki-Miyaura coupling with aryl boronic acids yields biaryl derivatives (e.g., for pharmaceutical intermediates) .

Stability and Reactivity

-

Thermal Stability : Stable at temperatures ≤150°C; decomposition observed above 200°C .

-

Hydrolytic Sensitivity : The phthalimide group resists hydrolysis under acidic/basic conditions, enabling selective deprotection of the bromine .

Spectroscopic Characterization

-

¹H-NMR (CDCl₃) : δ 7.71–7.83 (m, 4H, phthalimide), 3.84 (t, J=6.8 Hz, 2H), 3.41 (t, J=6.8 Hz, 2H), 2.30 (quin, J=6.8 Hz, 2H) .

This compound’s versatility in alkylation and protection/deprotection strategies underscores its value in medicinal chemistry and materials science.

科学的研究の応用

Pharmaceutical Applications

N-(5-Bromopentyl)phthalimide serves as a pharmaceutical intermediate , primarily in the synthesis of various bioactive compounds. It has been utilized in the development of drugs targeting multiple therapeutic areas, including:

- Antimicrobial Agents : The compound has been investigated for its role in synthesizing derivatives with antimicrobial properties. For instance, it has been used to create compounds that inhibit bacterial growth, showcasing its potential in treating infections .

- Anticancer Research : Studies have indicated that derivatives of this compound can act as cytotoxic agents against cancer cells. By modifying the phthalimide structure, researchers have developed compounds that selectively target cancerous tissues while minimizing effects on healthy cells .

- Drug Delivery Systems : The compound's ability to interact with biological membranes makes it a candidate for drug delivery applications. Its derivatives can be engineered to enhance the solubility and bioavailability of poorly soluble drugs .

Synthetic Applications

This compound is also widely used in organic synthesis due to its versatile reactivity:

- Synthesis of Isoindole Derivatives : The compound is a precursor for synthesizing isoindole derivatives, which are important in medicinal chemistry. For example, it has been transformed into various isoindole-based compounds through nucleophilic substitution reactions .

- As a Linker in Organic Synthesis : It acts as a linker molecule in the synthesis of complex organic structures, facilitating the construction of larger molecules through coupling reactions .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound derivatives against common pathogens. The results demonstrated that specific modifications to the phthalimide structure significantly enhanced antibacterial activity, suggesting potential for developing new antibiotics .

Case Study 2: Anticancer Properties

Research involving this compound derivatives showed promising results in inhibiting the proliferation of cancer cell lines. The study highlighted the importance of structural modifications in enhancing cytotoxicity and selectivity towards cancer cells compared to normal cells .

作用機序

The mechanism of action of N-(5-Bromopentyl)phthalimide involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with various molecular targets. This property makes it useful in the synthesis of enzyme inhibitors and other bioactive molecules .

類似化合物との比較

Similar Compounds

- N-(4-Bromobutyl)phthalimide

- N-(3-Bromopropyl)phthalimide

- N-(2-Bromoethyl)phthalimide

Uniqueness

N-(5-Bromopentyl)phthalimide is unique due to its longer alkyl chain, which can influence its reactivity and the types of products formed in chemical reactions. The length of the alkyl chain can also affect the compound’s solubility and its interactions with biological targets .

生物活性

N-(5-Bromopentyl)phthalimide, a compound with the molecular formula C₁₃H₁₄BrNO₂ and CAS number 954-81-4, has garnered attention in the field of medicinal chemistry for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.

This compound is characterized by:

The presence of the bromopentyl side chain enhances its lipophilicity, which may contribute to its biological activity by facilitating membrane penetration.

Synthesis

The synthesis of this compound typically involves the reaction of phthalimide with 5-bromopentyl bromide under basic conditions. This method has been optimized to yield high purity and efficiency.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In various studies, derivatives of phthalimide have been evaluated for their efficacy against a range of pathogens:

- Antibacterial Activity : Compounds derived from phthalimide scaffolds have demonstrated minimal inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin and ciprofloxacin. For instance, MIC values for some derivatives were reported between 0.49 to 31.5 μg/mL against resistant strains such as MRSA and VRE .

- Antifungal Activity : The compound has also exhibited antifungal properties, with effective inhibition against common fungal pathogens.

Anti-inflammatory and Analgesic Effects

Research indicates that phthalimide derivatives, including this compound, possess anti-inflammatory and analgesic activities. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and modulate pain pathways .

Anticancer Potential

Phthalimides are recognized as privileged structures in drug design due to their anticancer properties. This compound has been investigated for its potential in cancer therapy:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic proteins .

- Case Studies : In vitro studies have shown that phthalimide derivatives can inhibit tumor growth in several cancer cell lines, suggesting a potential role in chemotherapy .

Data Tables

The following table summarizes the biological activities of this compound compared to other phthalimide derivatives:

Q & A

Q. What strategies address low yields in alkylation reactions involving this compound?

- Methodological Answer : Low yields often stem from competing elimination or incomplete substitution. Use anhydrous conditions, high-purity reagents, and polar aprotic solvents (e.g., DMF) to stabilize intermediates. Adding catalytic KI (Finkelstein conditions) enhances bromide displacement efficiency .

Q. How does the chain length of bromoalkyl phthalimides influence reactivity in nucleophilic substitutions?

- Methodological Answer : Longer chains (e.g., pentyl vs. butyl) reduce steric hindrance, improving accessibility for nucleophiles. However, increased chain flexibility may lower regioselectivity. Computational modeling (DFT) can predict transition-state energies to guide electrophile selection .

Q. What purification techniques resolve challenges in isolating this compound derivatives after succinylation?

- Methodological Answer : Column chromatography with silica gel (hexane:ethyl acetate gradient) is effective. For polar byproducts, use reverse-phase HPLC. Ceric ammonium molybdate (CAM) staining aids in TLC visualization of UV-inactive intermediates .

Q. How can computational tools aid in designing phthalimide-based bioactive molecules using this compound as a precursor?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities of phthalimide derivatives to target proteins (e.g., sodium channels). QSAR models optimize substituent effects on bioactivity, leveraging logP and steric parameters .

Q. What mechanistic insights explain the role of this compound in catalytic oxidation reactions?

- Methodological Answer : In oxidation mediated by N-hydroxyphthalimide (NHPI), the bromoalkyl chain facilitates electron transfer via radical intermediates. ESR spectroscopy tracks radical formation, while kinetic studies assess the impact of chain length on catalytic turnover .

Q. How do researchers resolve discrepancies in reported physical data (e.g., melting points) for this compound?

- Methodological Answer : Variations (58–62°C vs. 62°C) arise from impurities or polymorphic forms. Recrystallize the compound from ethanol and use differential scanning calorimetry (DSC) to verify purity. Cross-reference multiple sources (e.g., Sigma-Aldrich, TCI) for consensus values .

Key Research Challenges

- Synthetic Efficiency : Balancing steric effects and reaction time in alkylation .

- Purification : Separating regioisomers in multi-step syntheses .

- Bioactivity Optimization : Tuning hydrophobicity for drug delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。